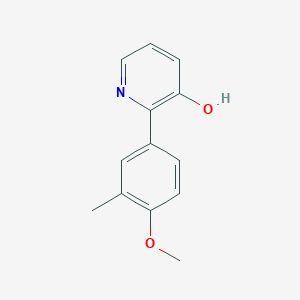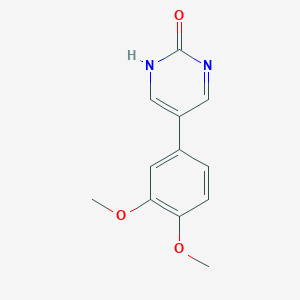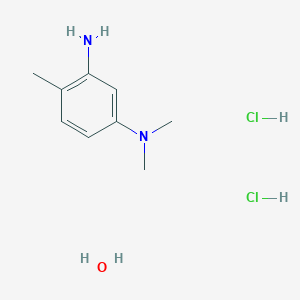
1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate is a chemical compound with a piperazine moiety. Piperazines are important due to their many pharmacological properties . The compound is related to 1-(2-Methoxyphenyl)piperazine, which is a product that can be found in laboratories and chemical industries .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years. Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis route for 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate is not available in the retrieved information.Wirkmechanismus
Target of Action
It is known that the compound is a precursor in the synthesis of urapidil , an antihypertensive drug. Urapidil acts as an α-blocker and a 5HT-1A receptor agonist . The α-blocker activity results in the lowering of peripheral blood pressure without affecting the heart rate or intracranial blood pressure . The activation of the 5HT-1A receptor results in central antihypertensive activity .
Mode of Action
Urapidil, for instance, can cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .
Biochemical Pathways
As a precursor to urapidil, it may be involved in the regulation of blood pressure through the α-blocker and 5ht-1a receptor agonist activities of urapidil .
Pharmacokinetics
Urapidil has a rapid onset of action and is used in various dosage forms including injections, oral capsules, and eye drops .
Result of Action
As a precursor to urapidil, it may contribute to the lowering of peripheral blood pressure and central antihypertensive activity of urapidil .
Action Environment
It’s worth noting that the synthesis of urapidil from this compound involves a reaction catalyzed by yb(otf)3 in acetonitrile , suggesting that the reaction environment can influence the efficiency of the synthesis process.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95% is a versatile compound that is easy to synthesize and can be used in a variety of laboratory experiments. It is also relatively stable, which makes it ideal for long-term storage. However, it is also a relatively expensive compound, which can limit its use in some laboratory experiments. Furthermore, it is important to note that 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95% has a relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for research involving 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95%. These include the development of new synthesis methods, the investigation of its effects on other biochemical pathways, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted to better understand the mechanism of action of 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95% and its effects on the nervous system. Finally, further research could be conducted to investigate the potential use of 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95% as a drug delivery system, as well as its potential use in the treatment of various diseases and disorders.
Synthesemethoden
1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95% can be synthesized through a variety of methods. One method involves the reaction of 2-methoxyphenol and 2,2-dimethylpiperazine in the presence of a base, such as sodium hydroxide. The reaction is then followed by the addition of hydrobromic acid and the product is then isolated by recrystallization. Another method involves the reaction of 2-methoxyphenol and 2,2-dimethylpiperazine in the presence of a base, such as sodium hydroxide, followed by the addition of hydrobromic acid and the product is then isolated by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95% has been widely studied for its various applications in scientific research. It has been used as a model compound in studies of enzyme kinetics and biochemical pathways, as well as in studies of the physiological effects of drugs and hormones. It has also been used in studies of the effects of environmental toxins on the body, as well as in studies of the effects of stress on the body. Furthermore, 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95% has been used to study the mechanism of action of various drugs, including antidepressants, anticonvulsants, and anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-2,2-dimethylpiperazine;hydrate;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2BrH.H2O/c1-13(2)10-14-8-9-15(13)11-6-4-5-7-12(11)16-3;;;/h4-7,14H,8-10H2,1-3H3;2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXFNLMXTHMAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1C2=CC=CC=C2OC)C.O.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate; 95%](/img/structure/B6285874.png)





![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)
![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)
![4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6285939.png)


![4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%](/img/structure/B6285964.png)